molecular formula C18H26N4O2 B2406974 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one CAS No. 2379948-87-3

1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one

Katalognummer B2406974
CAS-Nummer: 2379948-87-3
Molekulargewicht: 330.432
InChI-Schlüssel: IMWFMDXDVBMTPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one, also known as CEP-1347, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which is involved in regulating cellular responses to stress and inflammation. CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.

Wirkmechanismus

1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one exerts its therapeutic effects by inhibiting the JNK pathway, which is involved in regulating cellular responses to stress and inflammation. JNK activation has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cancer, and inflammation. 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one inhibits JNK by binding to its ATP-binding pocket and preventing its phosphorylation and activation.
Biochemical and physiological effects:
1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been shown to have various biochemical and physiological effects in animal models and cell lines. In neurodegenerative disorders, 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been shown to protect neurons from degeneration and improve cognitive function by reducing oxidative stress, inflammation, and apoptosis. In cancer, 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been shown to inhibit tumor growth and induce apoptosis by reducing cell proliferation, angiogenesis, and metastasis. In inflammation, 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been shown to reduce inflammation and tissue damage by inhibiting cytokine production, leukocyte infiltration, and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has several advantages and limitations for lab experiments. Its small size and high potency make it an attractive candidate for drug development and screening assays. Its inhibitory activity against JNK also makes it a useful tool for studying the JNK pathway and its role in various diseases. However, its limited solubility and stability in aqueous solutions may pose challenges for its formulation and delivery.

Zukünftige Richtungen

There are several future directions for the research and development of 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one. One direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in clinical settings. Another direction is to explore its potential therapeutic applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring.

Synthesemethoden

1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one can be synthesized using a multi-step process involving the reaction of several starting materials. The synthesis starts with the preparation of 4-(5-ethylpyrimidin-2-yl)oxypiperidine, which is then reacted with 1-cyclopropyl-3-chloro-2-propanone to form 1-cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]propan-2-one. This intermediate is then converted to 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one using a series of reactions involving reduction, hydrolysis, and cyclization.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been shown to protect neurons from degeneration and improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. In cancer, 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation, 1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

1-cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-2-13-11-19-18(20-12-13)24-15-5-8-21(9-6-15)16-7-10-22(17(16)23)14-3-4-14/h11-12,14-16H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWFMDXDVBMTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCN(C3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.